2,3-dihydrospiro[indene-1,3'-piperidine]
Description
2,3-Dihydrospiro[indene-1,3'-piperidine] is a spirocyclic compound featuring a fused indene moiety connected to a piperidine ring via a spiro junction at the 1,3'-positions. This structural motif confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability. The molecular formula of the base compound is C12H15N (molecular weight: 161.25 g/mol) . Derivatives of this compound, such as fluorinated or acylated variants, are frequently explored to optimize pharmacokinetic properties .
Key applications include its role as a precursor in synthesizing neuroactive agents, such as melanin-concentrating hormone (MCH) receptor antagonists, highlighting its relevance in central nervous system (CNS) drug discovery .

Properties
CAS No. |
203797-44-8 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of acid catalysts to promote the annulation reaction, which forms the spirocyclic structure. For instance, the reaction between heterocyclic ketene aminals and indene derivatives in the presence of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for 2,3-dihydrospiro[indene-1,3’-piperidine] are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dihydrospiro[indene-1,3’-piperidine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between 2,3-dihydrospiro[indene-1,3'-piperidine] and analogous spirocyclic compounds:
Physicochemical Properties
- Rigidity and Melting Points : Spiro compounds generally exhibit higher melting points due to restricted rotation. For example, acylated derivatives in are solids or viscous oils, depending on substituent bulk .
- Lipophilicity : Fluorination increases logP values, enhancing blood-brain barrier penetration, as seen in 4-fluoro derivatives .
Key Research Findings and Trends
- Neuroactive Agents : Structural modifications at the piperidine nitrogen (e.g., acetamide groups) are critical for receptor affinity in CNS-targeted compounds .
- Antibacterial Scaffolds: Spiro[indene-piperidine] derivatives with electron-withdrawing groups (e.g., cyano, acyl) show enhanced activity against Gram-positive pathogens .
- Synthetic Accessibility : Commercial availability of intermediates (e.g., 2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride) accelerates lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
